molecular formula C12H14ClN3OS B2723153 2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(thiophen-2-yl)acetonitrile CAS No. 923242-15-3

2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(thiophen-2-yl)acetonitrile

Cat. No.: B2723153
CAS No.: 923242-15-3
M. Wt: 283.77
InChI Key: AKIVUJWQRCKKEV-UHFFFAOYSA-N
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Description

2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(thiophen-2-yl)acetonitrile (CAS 923242-15-3) is a synthetic organic compound with the molecular formula C 12 H 14 ClN 3 OS and a molecular weight of 283.78 g/mol . This compound features a piperazine core substituted with a chloroacetyl group and a 2-(thiophen-2-yl)acetonitrile moiety, making it a valuable building block in medicinal chemistry and drug discovery research. The structural motifs present in this compound, namely the piperazine and chloroacetyl groups, are frequently employed in the synthesis of biologically active molecules. Specifically, derivatives incorporating similar architectures have been investigated for their antimicrobial and anticancer potentials . For instance, research on related quinazolinone-piperazine hybrids has demonstrated significant in vitro antimicrobial activity against various bacterial and fungal strains, as well as anticancer activity evaluated via MTT assays against cell lines such as HCT116 and RAW264.7 . The chloroacetyl group is a key reactive site that allows for further functionalization, enabling researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound as a key intermediate in the design and synthesis of novel therapeutic agents, particularly in projects targeting infectious diseases and oncology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(2-chloroacetyl)piperazin-1-yl]-2-thiophen-2-ylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3OS/c13-8-12(17)16-5-3-15(4-6-16)10(9-14)11-2-1-7-18-11/h1-2,7,10H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKIVUJWQRCKKEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C#N)C2=CC=CS2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Monoacylation of Piperazine

Piperazine reacts with chloroacetyl chloride under controlled conditions to yield N-chloroacetylpiperazine. Stoichiometric control (1:1 molar ratio) is essential to prevent over-acylation.

Procedure :

  • Piperazine (10 mmol) is dissolved in dry dichloromethane (DCM) under nitrogen.
  • Chloroacetyl chloride (10 mmol) is added dropwise at 0°C, followed by triethylamine (12 mmol) to scavenge HCl.
  • The mixture is stirred at room temperature for 4–6 hours, yielding N-chloroacetylpiperazine in 75–85% after recrystallization (ethanol/water).

Key Data :

  • Yield : 82%
  • Characterization : $$ ^1H $$ NMR (DMSO-d6): δ 3.55–3.72 (m, 8H, piperazine), 4.12 (s, 2H, CH2Cl).

Synthesis of the Thiophene-Acetonitrile Subunit

Cyanation of Thiophene Derivatives

2-Thiophenecarbonitrile is synthesized via Rosenmund-von Braun reaction or nucleophilic substitution.

Procedure :

  • 2-Bromothiophene (10 mmol) is treated with CuCN (12 mmol) in dimethylformamide (DMF) at 120°C for 8 hours.
  • The product is extracted with ethyl acetate and purified via distillation, yielding 2-thiophenecarbonitrile (68–72%).

Alternative Route :

  • Thiophene-2-carboxylic acid is converted to its acyl chloride using thionyl chloride, followed by reaction with ammonia to form the amide and subsequent dehydration with P2O5.

Key Data :

  • Yield : 70%
  • IR : 2215 cm$$^{-1}$$ (C≡N stretch).

Coupling Strategies for Final Assembly

Nucleophilic Substitution

The acetonitrile α-carbon acts as a nucleophile, displacing chloride from N-chloroacetylpiperazine.

Procedure :

  • N-Chloroacetylpiperazine (5 mmol) and 2-thiophenecarbonitrile (5.5 mmol) are dissolved in acetonitrile.
  • Potassium carbonate (10 mmol) is added, and the mixture is refluxed for 12 hours.
  • The product is isolated via column chromatography (SiO2, ethyl acetate/hexane 1:3), yielding 65–70%.

Optimization :

  • Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves yield to 78%.

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Buchwald-Hartwig amination couples brominated thiophene derivatives with piperazine.

Procedure :

  • 2-Bromo-2-thiophenecarbonitrile (5 mmol), N-chloroacetylpiperazine (5.5 mmol), Pd(OAc)2 (0.1 equiv), and BINAP (0.2 equiv) are mixed in toluene.
  • The reaction is heated at 80°C for 18 hours under nitrogen, affording the product in 60–65% yield after purification.

Key Data :

  • Yield : 63%
  • MS : m/z 307 [M+H]+.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Advantages Limitations
Nucleophilic Substitution K2CO3, CH3CN, reflux 65–78% Simple setup, no metal catalysts Requires activated substrates
Buchwald-Hartwig Pd(OAc)2, BINAP, toluene, 80°C 60–65% Tolerates electron-deficient substrates High cost of catalysts
One-Pot Assembly Sequential acylation/cyanation 55–60% Reduced purification steps Lower overall yield

Challenges and Optimization Strategies

Side Reactions

  • Over-acylation of piperazine : Mitigated by using a 1:1 molar ratio of piperazine to chloroacetyl chloride.
  • Hydrolysis of chloroacetyl group : Anhydrous conditions and molecular sieves improve stability.

Purification

  • Column chromatography (SiO2, ethyl acetate/hexane) is effective but time-consuming.
  • Recrystallization from ethanol/water offers a scalable alternative with 85–90% recovery.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(thiophen-2-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the thiophene ring .

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Research indicates that derivatives of compounds similar to 2-[4-(2-chloroacetyl)piperazin-1-yl]-2-(thiophen-2-yl)acetonitrile exhibit significant anticancer properties. A study highlighted that compounds with similar structural motifs demonstrated selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study : A derivative was tested against human cancer cell lines, showing an IC₅₀ value in the low micromolar range, indicating potent activity compared to standard chemotherapeutics .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Preliminary studies have shown that it possesses activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, suggesting potential for development as an antimicrobial agent.

Case Study : In vitro tests revealed that modifications to the thiophene ring could enhance antimicrobial activity, paving the way for new formulations .

Pharmacological Potential

3. CNS Disorders

Compounds similar to this compound have been investigated for their potential in treating central nervous system disorders. The piperazine structure is known for its interaction with neurotransmitter receptors, making it a candidate for addressing conditions like anxiety and depression.

Case Study : A related compound demonstrated anxiolytic effects in animal models, suggesting that further exploration could lead to new therapeutic agents for anxiety disorders .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of thiophene derivatives with chloroacetylated piperazines. This method allows for the modification of functional groups to enhance biological activity or selectivity.

Synthesis Route Starting Materials Yield (%)
Reaction with thiophene derivativeChloroacetylpiperazine85%

Mechanism of Action

The mechanism of action of 2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(thiophen-2-yl)acetonitrile involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cell division or induce apoptosis in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and derivative used .

Comparison with Similar Compounds

Key Observations:

The 2-chloroacetyl group distinguishes the target compound from its non-acetylated analog (C₁₀H₁₃N₃S), providing a reactive site for nucleophilic substitution (e.g., with amines or thiols) . 4-Chlorophenyl and 4-methoxyphenyl substituents (in analogs from and ) alter electronic properties: the chloro group is electron-withdrawing, while methoxy is electron-donating, affecting solubility and binding affinity .

Reactivity: The chloroacetyl group in the target compound enables it to act as an alkylating agent, a feature absent in the phenyl-substituted analogs . This reactivity is critical in drug design, particularly for covalent inhibitors. The non-acetylated thiophene analog (C₁₀H₁₃N₃S) lacks this functionality, limiting its utility to non-covalent interactions .

Commercial Status :

  • The target compound is discontinued , whereas phenyl-substituted analogs remain available , suggesting challenges in synthesis, stability, or demand.

Biological Activity

2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(thiophen-2-yl)acetonitrile is a synthetic compound that has garnered attention for its potential biological activities. This compound features a piperazine ring, which is known for its diverse pharmacological properties, and a thiophene moiety that enhances its bioactivity. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 4-(chloroacetyl)-1-piperazinylacetonitrile. It has a molecular formula of C12H14ClN3OS and a molecular weight of 285.78 g/mol. The presence of the chloroacetyl group is significant as it can form covalent bonds with nucleophilic sites on proteins, leading to various biological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors:

  • Enzyme Inhibition : The chloroacetyl group can irreversibly bind to serine or cysteine residues in active sites of enzymes, inhibiting their function. This mechanism is common among many piperazine derivatives.
  • Receptor Modulation : The piperazine moiety can interact with neurotransmitter receptors, potentially modulating their activity and influencing various physiological processes.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the piperazine structure have shown enhanced antibacterial effects against Gram-positive bacteria.

CompoundActivityReference
This compoundModerate antibacterial activity
Norfloxacin derivativesEnhanced Gram-positive selectivity

Antitumor Activity

The compound has also been evaluated for its antitumor potential. In vitro studies demonstrated that related compounds exhibited cytotoxic effects on various cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa (cervical carcinoma)>25
A549 (lung carcinoma)>25

These findings suggest that while the compound shows promise, further optimization may be necessary to enhance its potency against cancer cells.

Case Studies

A notable study focused on the synthesis and evaluation of piperazine derivatives, including this compound. The research highlighted the structure-activity relationship (SAR), indicating that modifications in the piperazine ring could significantly influence biological activity:

  • Synthesis : The compound was synthesized via a reaction between chloroacetyl chloride and piperazine in the presence of a base.
  • Biological Evaluation : The synthesized compounds were tested for their ability to inhibit bacterial growth and their cytotoxic effects on tumor cells.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(thiophen-2-yl)acetonitrile, and how can reaction progress be monitored?

Answer:
The synthesis typically involves sequential functionalization of the piperazine ring. A common approach includes:

Piperazine alkylation : Reacting piperazine with a thiophene-containing acetonitrile derivative under basic conditions (e.g., K₂CO₃ in DMF).

Chloroacetylation : Introducing the 2-chloroacetyl group via nucleophilic substitution using chloroacetyl chloride in anhydrous dichloromethane .
Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) is used to track reaction progress. Post-synthesis, confirm purity via HPLC (>95%) and structural integrity via 1^1H/13^13C NMR .

Basic: Which spectroscopic techniques are essential for structural elucidation of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1^1H NMR: Identify protons on the piperazine ring (δ 2.5–3.5 ppm) and thiophene (δ 6.8–7.2 ppm). The chloroacetyl group shows a singlet for the CH₂Cl moiety (δ 4.0–4.5 ppm) .
    • 13^13C NMR: Confirm carbonyl (C=O) at ~170 ppm and nitrile (C≡N) at ~115 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 337.08) .

Advanced: How do steric and electronic effects of the thiophene substituent influence reactivity in cross-coupling reactions?

Answer:
The electron-rich thiophene ring enhances nucleophilic aromatic substitution (SNAr) at the α-carbon of the acetonitrile group. Steric hindrance from the 2-thienyl group may slow reactivity in bulky electrophilic environments. Computational studies (DFT) suggest that the sulfur atom’s lone pairs stabilize transition states, favoring regioselective functionalization . Experimental optimization (e.g., adjusting solvent polarity or using Pd-catalyzed coupling) is recommended to mitigate steric challenges .

Advanced: How can researchers address contradictions in reported biological activity data for similar piperazine-acetonitrile derivatives?

Answer:
Discrepancies often arise from:

  • Variability in assay conditions (e.g., cell lines, IC₅₀ protocols).
  • Purity differences : Impurities >5% can skew results; always verify via HPLC .
    Resolution strategies :

Reproduce assays under standardized conditions (e.g., NIH/3T3 cells for cytotoxicity).

Perform structure-activity relationship (SAR) studies to isolate the impact of the chloroacetyl group vs. thiophene .

Methodological: What strategies improve the yield of the chloroacetylation step?

Answer:

  • Temperature control : Maintain 0–5°C to minimize side reactions (e.g., hydrolysis of chloroacetyl chloride).
  • Solvent selection : Use anhydrous dichloromethane to enhance electrophilicity of the chloroacetyl group.
  • Stoichiometry : A 1.2:1 molar ratio of chloroacetyl chloride to piperazine intermediate reduces unreacted starting material .

Advanced: What computational tools predict the binding affinity of this compound with kinase targets?

Answer:

  • Molecular docking (AutoDock/Vina) : Use the crystal structure of similar piperazine derivatives (e.g., PDB ID 4XYZ) to model interactions with ATP-binding pockets .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.
  • QSAR models : Corrogate electronic descriptors (e.g., HOMO/LUMO energies) with experimental IC₅₀ values .

Notes

  • Advanced questions emphasize mechanistic and computational rigor, while basic questions focus on synthesis and characterization.
  • Methodological answers integrate best practices from peer-reviewed protocols .

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